molecular formula C18H29NO B334018 N-(2,6-diethylphenyl)-2-ethylhexanamide

N-(2,6-diethylphenyl)-2-ethylhexanamide

Cat. No.: B334018
M. Wt: 275.4 g/mol
InChI Key: LSJBAJRXHWIHDJ-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-2-ethylhexanamide is a synthetic amide derivative characterized by a 2,6-diethylphenyl group attached to a 2-ethylhexanamide backbone. The 2-ethylhexanamide chain contributes to lipophilicity, which may influence solubility, environmental persistence, and bioavailability.

Properties

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-ethylhexanamide

InChI

InChI=1S/C18H29NO/c1-5-9-11-16(8-4)18(20)19-17-14(6-2)12-10-13-15(17)7-3/h10,12-13,16H,5-9,11H2,1-4H3,(H,19,20)

InChI Key

LSJBAJRXHWIHDJ-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=C(C=CC=C1CC)CC

Canonical SMILES

CCCCC(CC)C(=O)NC1=C(C=CC=C1CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural features, applications, and research findings for N-(2,6-diethylphenyl)-2-ethylhexanamide and related compounds:

Compound Name Key Functional Groups Molecular Formula Applications Research Findings
This compound 2-ethylhexanamide, 2,6-diethylphenyl C₁₈H₂₉NO Inferred: Agrochemicals Limited direct data; inferred lipophilicity may enhance environmental persistence.
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, methoxymethyl, 2,6-diethylphenyl C₁₄H₂₀ClNO₂ Herbicide Inhibits very-long-chain fatty acid synthesis in weeds; pre-emergent activity.
N-(2,6-Diethylphenyl)-2-methoxyacetamide Methoxy, acetamide, 2,6-diethylphenyl C₁₃H₁₉NO₂ Potential herbicide Structural similarity to chloroacetamides suggests herbicidal activity.
Benzamide, 2,4-dichloro-N-(2,6-diethylphenyl) Dichlorophenyl, benzamide, 2,6-diethylphenyl C₁₇H₁₇Cl₂NO Agrochemical candidate Chlorine substituents may enhance binding to pest-specific enzymes.
N-(2,6-Diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide Thiazole, formyl, acetamide C₁₈H₂₁N₃O₂S Pharmaceutical research Thiazole moiety suggests potential use in drug discovery (e.g., kinase inhibition).

Key Comparative Insights

Backbone and Substituent Effects: The 2-ethylhexanamide chain in the target compound confers higher molecular weight (C₁₈H₂₉NO) and lipophilicity compared to Alachlor (C₁₄H₂₀ClNO₂) or methoxyacetamide derivatives. This may result in slower degradation in soil but reduced water solubility . Chloro and methoxy groups in Alachlor and related compounds enhance electrophilic reactivity, critical for herbicidal activity. The absence of these groups in the target compound suggests a different mechanism of action .

Phenyl Ring Substitutions :

  • The 2,6-diethylphenyl group is conserved across multiple analogs (Alachlor, benzamide derivatives). This substitution pattern likely improves steric shielding of the amide bond, reducing enzymatic degradation .

Biological Activity: Alachlor and dimethenamid () are pre-emergent herbicides targeting weed lipid biosynthesis. The target compound’s lack of chloro or thienyl groups may shift its efficacy toward other pests or pathways.

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